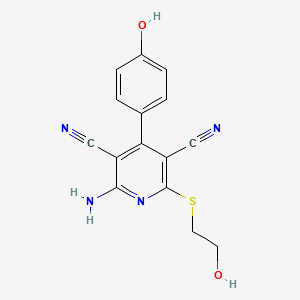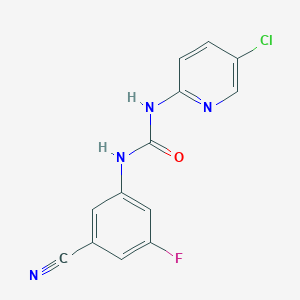![molecular formula C16H23NO3 B10770576 [(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate CAS No. 736144-17-5](/img/structure/B10770576.png)
[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID16290936C1b” is a small molecular drug with the chemical formula C16H23NO3 . It is known for its potential as a discovery agent and has been investigated for various therapeutic applications . The compound is also referred to by several synonyms, including 736144-17-5, GTPL8613, CTK2H1087, DTXSID70658350, and BDBM50148296 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “PMID16290936C1b” involves the reaction of a phenylpropan-2-yl group with an oxohexan-2-yl group to form a carbamate linkage. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of “PMID16290936C1b” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as rheumatoid arthritis and bone disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The compound exerts its effects by inhibiting specific enzymes, such as cathepsin H and cathepsin K. These enzymes play crucial roles in the degradation of the extracellular matrix and bone resorption. By inhibiting these enzymes, “PMID16290936C1b” can modulate various biological pathways, including the lysosome, osteoclast differentiation, and toll-like receptor signaling pathways .
Similar Compounds:
- 736144-17-5
- GTPL8613
- CTK2H1087
- DTXSID70658350
- BDBM50148296
Comparison: “PMID16290936C1b” is unique in its specific inhibition of cathepsin H and cathepsin K, which distinguishes it from other similar compounds. Its molecular structure and functional groups contribute to its distinct pharmacological properties and potential therapeutic applications .
Propiedades
Número CAS |
736144-17-5 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-3-4-10-15(12-18)17-16(19)20-13(2)11-14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,17,19)/t13-,15-/m0/s1 |
Clave InChI |
WNKGMQLRHKONID-ZFWWWQNUSA-N |
SMILES isomérico |
CCCC[C@@H](C=O)NC(=O)O[C@@H](C)CC1=CC=CC=C1 |
SMILES canónico |
CCCCC(C=O)NC(=O)OC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)

![1-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-14-yl]ethanone](/img/structure/B10770500.png)
![[1-[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)propyl]piperidin-4-yl]methyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B10770521.png)



![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)
